molecular formula C18H21N3O2 B3963077 N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide

N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide

カタログ番号 B3963077
分子量: 311.4 g/mol
InChIキー: JFHCLZQABPCVGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that plays a key role in the survival of cancer cells. ABT-199 has shown promising results in the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).

作用機序

N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide selectively binds to the hydrophobic groove of BCL-2 protein, inhibiting its anti-apoptotic function. This leads to the activation of the intrinsic apoptotic pathway, resulting in the death of cancer cells. This compound has a high affinity for BCL-2 protein, with an IC50 value of 0.01 μM.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and proliferation of cancer cells, as well as to sensitize them to chemotherapy. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in patients, with a manageable toxicity profile.

実験室実験の利点と制限

The advantages of N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide in lab experiments include its high selectivity for BCL-2 protein, its potency in inducing apoptosis in cancer cells, and its favorable pharmacokinetic profile. However, its limitations include the need for expertise in organic chemistry for its synthesis, as well as the potential for resistance development in cancer cells.

将来の方向性

For the research and development of N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide include the investigation of its efficacy in combination with other targeted therapies, as well as its potential use in other types of cancer. The identification of biomarkers that predict response to this compound could also help to personalize treatment and improve patient outcomes. The development of second-generation BCL-2 inhibitors with improved potency and selectivity could also be a promising avenue for research.

科学的研究の応用

N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In CLL, this compound has shown remarkable efficacy in patients with relapsed or refractory disease, with overall response rates of up to 80%. In AML, this compound has shown promising results in combination with chemotherapy, with overall response rates of up to 70%. This compound has also shown activity in other types of cancer, including multiple myeloma and non-Hodgkin's lymphoma.

特性

IUPAC Name

4-tert-butyl-N-[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-18(2,3)14-8-4-13(5-9-14)17(22)20-15-10-6-12(7-11-15)16(19)21-23/h4-11,23H,1-3H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHCLZQABPCVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)/C(=N\O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide
Reactant of Route 2
Reactant of Route 2
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide
Reactant of Route 3
Reactant of Route 3
N-{4-[amino(hydroxyimino)methyl]phenyl}-4-tert-butylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。